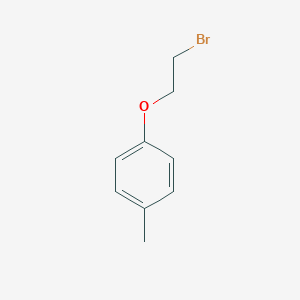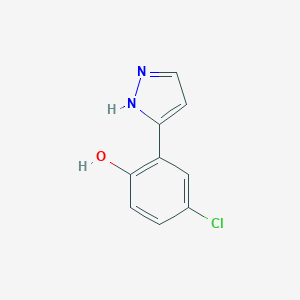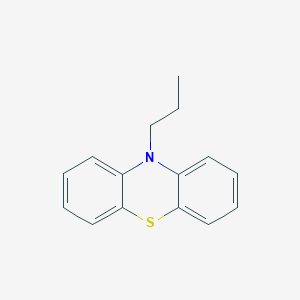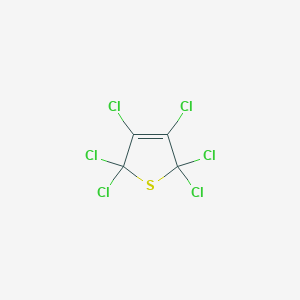
2,2,3,4,5,5-Hexachlorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4,5,5-Hexachlorothiophene (HCTP) is a synthetic compound that belongs to the class of polychlorinated thiophenes. It is a highly stable and persistent organic pollutant that is widely distributed in the environment. HCTP has been found to have various applications in scientific research, including as a model compound for studying the behavior of polychlorinated thiophenes in the environment and as a tool for investigating the biochemical and physiological effects of these compounds.
Wirkmechanismus
The mechanism of action of 2,2,3,4,5,5-Hexachlorothiophene is not fully understood. However, it has been suggested that 2,2,3,4,5,5-Hexachlorothiophene may act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 2,2,3,4,5,5-Hexachlorothiophene has also been found to be toxic to aquatic organisms, and it may cause adverse effects on the reproductive and developmental processes of these organisms.
Biochemische Und Physiologische Effekte
2,2,3,4,5,5-Hexachlorothiophene has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,2,3,4,5,5-Hexachlorothiophene can induce oxidative stress and DNA damage in human liver cells. 2,2,3,4,5,5-Hexachlorothiophene has also been found to have estrogenic activity, which may contribute to its endocrine disrupting effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,3,4,5,5-Hexachlorothiophene has several advantages as a model compound for studying the behavior of polychlorinated thiophenes in the environment. It is highly stable and persistent, and it can be easily synthesized in the laboratory. However, 2,2,3,4,5,5-Hexachlorothiophene also has some limitations. It is highly toxic, and it may cause adverse effects on laboratory organisms. Additionally, 2,2,3,4,5,5-Hexachlorothiophene may not accurately represent the behavior of other polychlorinated thiophenes in the environment.
Zukünftige Richtungen
There are several future directions for research on 2,2,3,4,5,5-Hexachlorothiophene. One area of research is the development of new methods for synthesizing 2,2,3,4,5,5-Hexachlorothiophene that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanisms of action of 2,2,3,4,5,5-Hexachlorothiophene and other polychlorinated thiophenes, particularly their endocrine disrupting effects. Additionally, further studies are needed to determine the long-term effects of exposure to 2,2,3,4,5,5-Hexachlorothiophene on human health and the environment.
Synthesemethoden
2,2,3,4,5,5-Hexachlorothiophene can be synthesized by the reaction of 2,3,4,5,6-pentachlorothiophene with sulfur in the presence of a catalyst such as copper or iron. The reaction typically takes place under high temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
2,2,3,4,5,5-Hexachlorothiophene has been used in various scientific research applications, including as a model compound for studying the behavior of polychlorinated thiophenes in the environment. 2,2,3,4,5,5-Hexachlorothiophene has been found to be highly stable and persistent in the environment, and it has been detected in various environmental matrices such as soil, sediment, and water.
Eigenschaften
CAS-Nummer |
18614-14-7 |
|---|---|
Produktname |
2,2,3,4,5,5-Hexachlorothiophene |
Molekularformel |
C4Cl6S |
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
2,2,3,4,5,5-hexachlorothiophene |
InChI |
InChI=1S/C4Cl6S/c5-1-2(6)4(9,10)11-3(1,7)8 |
InChI-Schlüssel |
UGSBEBRYCBKENJ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
18614-14-7 |
Synonyme |
2,2,3,4,5,5-hexachlorothiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

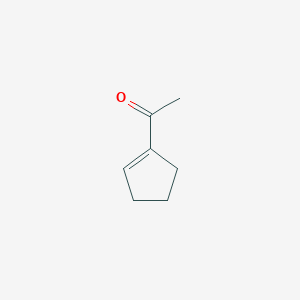
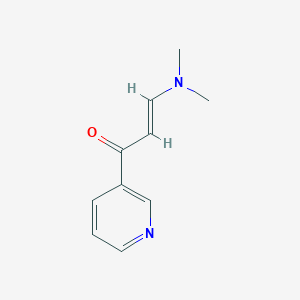
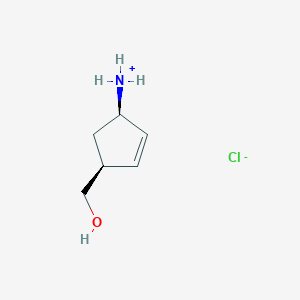
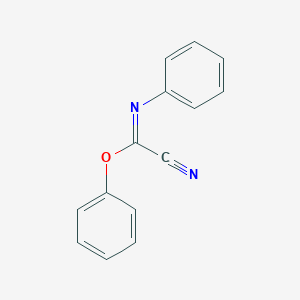
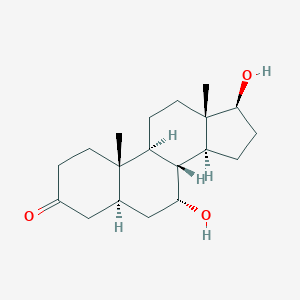
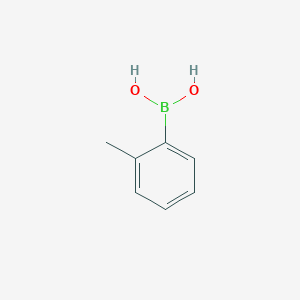
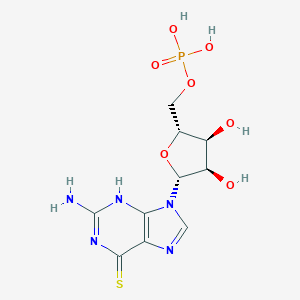

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
